Methyl 7-bromoisoquinoline-3-carboxylate
Description
Methyl 7-bromoisoquinoline-3-carboxylate is a heterocyclic organic compound featuring an isoquinoline core substituted with a bromine atom at the 7-position and a methyl ester group at the 3-position. Isoquinoline derivatives are critical intermediates in medicinal chemistry, particularly in the synthesis of protein degraders and bioactive molecules . The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions, while the ester group facilitates further functionalization.
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
methyl 7-bromoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-6H,1H3 |
InChI Key |
AAADZIIOLIDYNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C=C(C=CC2=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromoisoquinoline-3-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method includes the bromination of isoquinoline-3-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 7-bromoisoquinoline-3-carboxylic acid is then esterified using methanol and a dehydrating agent like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 7-substituted isoquinoline-3-carboxylates.
Oxidation: Formation of quinoline-3-carboxylates.
Reduction: Formation of 7-bromoisoquinoline-3-methanol.
Scientific Research Applications
Medicinal Chemistry
Methyl 7-bromoisoquinoline-3-carboxylate serves as a crucial building block in drug development. Its applications include:
- Anticancer Agents : Research indicates that compounds derived from this structure exhibit cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : It has been studied for its ability to inhibit cytochrome P450 enzymes (specifically CYP1A2), affecting drug metabolism and pharmacokinetics .
Biological Studies
In biological research, this compound is utilized to explore:
- Receptor Binding : It interacts with various biological macromolecules, making it valuable for studying receptor-ligand interactions.
- Pathway Modulation : Its role in modulating biological pathways has implications for understanding disease mechanisms and therapeutic targets .
Material Science
In material science, this compound is investigated for its potential in:
- Organic Semiconductors : The compound's electronic properties are explored for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
- Chemical Sensors : Its unique structure allows for the development of sensitive chemical sensors for detecting environmental pollutants .
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through the modulation of specific signaling pathways, highlighting its potential as a lead compound in anticancer drug development.
Case Study 2: Cytochrome P450 Inhibition
Research published in pharmacology journals has shown that this compound effectively inhibits CYP1A2 activity. This inhibition alters the metabolism of co-administered drugs, underscoring its relevance in pharmacokinetic studies and drug safety assessments .
Mechanism of Action
The mechanism of action of Methyl 7-bromoisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and
Biological Activity
Methyl 7-bromoisoquinoline-3-carboxylate is an organic compound recognized for its unique structure and significant biological activities. This article delves into its pharmacological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C_11H_8BrNO_2
- Molecular Weight : Approximately 266.09 g/mol
- Structure : The compound features a bromo group at the 7-position of the isoquinoline ring and a carboxylate group at the 3-position, which influences its reactivity and biological activity.
Inhibition of Cytochrome P450 Enzymes
One of the primary biological activities of this compound is its inhibition of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can lead to significant pharmacokinetic interactions with co-administered drugs. Studies indicate that this compound can modulate metabolic pathways, making it relevant for drug development and safety assessments.
Anti-Cancer Properties
Research has shown that isoquinoline derivatives, including this compound, possess anti-cancer properties. Compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis, inhibiting cell migration, and affecting cell cycle progression. For example, some studies report that related isoquinoline derivatives can inhibit topoisomerase I activity, leading to reduced proliferation in gastric cancer cells .
Anti-Inflammatory Activity
This compound has been linked to anti-inflammatory effects. In vivo studies have shown that compounds in this class can significantly reduce inflammation markers such as COX-2 and IL-1β. For instance, related compounds demonstrated a reduction in carrageenan-induced paw edema in rat models, indicating their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the bromo group at the 7-position enhances its reactivity compared to other derivatives. This unique substitution pattern allows for selective interactions with biological targets, influencing both pharmacological efficacy and safety profiles .
Comparative Analysis of Similar Compounds
A comparative analysis of similar isoquinoline derivatives reveals varying degrees of biological activity based on structural modifications. The following table summarizes some notable compounds:
| Compound Name | CAS Number | Similarity Index | Biological Activity Highlights |
|---|---|---|---|
| Methyl 5-bromoisoquinoline-3-carboxylate | 1300033-87-7 | 0.90 | Potential anti-cancer properties; moderate CYP inhibition |
| Methyl 7-chloroisoquinoline-3-carboxylate | 365998-38-5 | 0.85 | Notable for anti-inflammatory effects |
| Methyl 5-chloroisoquinoline-3-carboxylate | Not available | 0.84 | Similar metabolic interactions |
| Ethyl 7-bromoisoquinoline-3-carboxylate | Not available | 0.82 | Enhanced lipophilicity; potential for CNS activity |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
- Anti-Cancer Efficacy : A study demonstrated that derivatives of isoquinolines could effectively inhibit MGC-803 gastric cancer cells with IC_50 values around 5.1 μM, showcasing their potential as therapeutic agents against cancer .
- Inflammation Reduction : In an experimental model, methyl derivatives exhibited significant reductions in inflammatory markers, with one compound reducing COX-2 expression by over 82%, indicating strong anti-inflammatory potential .
Comparison with Similar Compounds
Structural Analogs: Ester Variants
The choice of ester group significantly impacts physicochemical properties and applications. Key analogs include:
Key Observations :
- Ethyl vs.
Positional Isomers and Core Modifications
Variations in bromine position and heterocyclic core structure influence reactivity and biological activity:
Key Observations :
- Bromine Position: A shift from the 7- to 6-position (e.g., Ethyl 6-bromoisoquinoline-3-carboxylate) modifies electron distribution, affecting Suzuki-Miyaura coupling efficiency .
- Core Structure: Quinoline derivatives (e.g., Methyl 7-bromoquinoline-3-carboxylate) differ from isoquinoline analogs in nitrogen placement, altering binding affinity in biological targets . Quinazoline derivatives introduce additional nitrogen atoms, broadening applications in kinase inhibitor synthesis .
Functional Group and Reactivity
- Ester Hydrolysis : Methyl esters generally hydrolyze faster than ethyl or tert-butyl esters under basic conditions, enabling controlled release of carboxylic acid intermediates.
- Bromine Reactivity: The 7-bromo substituent in isoquinoline derivatives facilitates palladium-catalyzed cross-coupling reactions, critical for constructing complex molecules in drug development .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of methyl 7-bromoisoquinoline-3-carboxylate to minimize side reactions?
- Methodology : Prioritize controlled reaction conditions (e.g., inert atmosphere, temperature gradients) to manage the reactivity of the bromine substituent. Use intermediates like 7-bromoisoquinoline-3-carboxylic acid to monitor esterification efficiency via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry of methylating agents (e.g., methyl iodide or dimethyl sulfate) to avoid over-alkylation. Validate purity using column chromatography and recrystallization in ethanol/water mixtures .
- Data Contradiction : If unexpected byproducts arise (e.g., diesters or debrominated species), perform GC-MS or NMR analysis to identify impurities. Compare with literature on analogous quinolines to resolve discrepancies .
Q. How can researchers reliably characterize the structural integrity of this compound?
- Methodology : Combine spectroscopic techniques:
- NMR : H and C NMR to confirm substitution patterns (e.g., bromine at C7, ester at C3).
- X-ray crystallography : Resolve ambiguity in regiochemistry, especially if synthetic routes yield positional isomers.
- Mass spectrometry : Confirm molecular ion peaks and isotopic patterns consistent with bromine (Br/Br).
Advanced Research Questions
Q. What strategies mitigate solubility limitations of this compound in aqueous biological assays?
- Methodology :
- Co-solvent systems : Use DMSO-water gradients (<5% DMSO) to maintain compound stability.
- Derivatization : Synthesize water-soluble prodrugs (e.g., phosphate esters) and assess hydrolysis kinetics under physiological conditions.
- Surfactant-assisted delivery : Test biocompatible surfactants (e.g., Tween-80) to enhance dispersion without disrupting assay integrity .
- Data Contradiction : If bioactivity varies with formulation, perform control experiments to distinguish solubility effects from intrinsic pharmacological activity.
Q. How can computational modeling guide the design of this compound derivatives for enhanced target binding?
- Methodology :
- Docking studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains). Prioritize substituents that improve hydrogen bonding or π-π stacking.
- QSAR analysis : Correlate electronic properties (e.g., Hammett constants) of the bromine and ester groups with experimental IC values.
- Validation : Synthesize top-predicted derivatives and validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What experimental approaches resolve conflicting bioactivity data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic profiling : Measure plasma stability, metabolic clearance (e.g., liver microsomes), and tissue distribution to identify bioavailability bottlenecks.
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps.
- Dose-response recalibration : Adjust in vivo dosing regimens to match effective in vitro concentrations, accounting for protein binding and half-life .
Data Reporting and Validation
Q. How should researchers document synthetic protocols to ensure reproducibility?
- Guidelines :
- Include explicit details: solvent purity, catalyst lot numbers, and reaction monitoring intervals.
- Report yields as isolated, purified masses (not theoretical).
- Provide H/C NMR spectra in supplementary materials, annotated with key peaks (e.g., ester carbonyl at ~165-170 ppm) .
Q. What criteria validate the identity and purity of this compound in peer-reviewed studies?
- Standards :
- Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient).
- Elemental analysis : Carbon, hydrogen, nitrogen, and bromine content within 0.4% of theoretical values.
- Thermal stability : DSC/TGA to confirm decomposition points align with literature analogs (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) .
Advanced Mechanistic Studies
Q. How can isotopic labeling (e.g., C or N) elucidate the metabolic pathways of this compound?
- Methodology :
- Synthesize C-labeled methyl esters via isotopic methylating agents.
- Track metabolite formation in hepatocyte cultures using isotope-ratio mass spectrometry.
- Map metabolic cleavage sites (e.g., ester hydrolysis vs. debromination) .
Conflict Resolution in Literature
Q. How to address discrepancies in reported biological activity across studies?
- Methodology :
- Meta-analysis : Normalize data using standardized metrics (e.g., % inhibition at 10 μM).
- Assay replication : Repeat key studies under identical conditions (cell lines, incubation times).
- Structural verification : Confirm compound identity in conflicting studies via independent synthesis and characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
